molecular formula C7H12N4O B12203574 N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide

N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide

Cat. No.: B12203574
M. Wt: 168.20 g/mol
InChI Key: JCZGMYLPCLSUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: In the presence of acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide can be compared with other triazole derivatives such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal with enhanced activity against a broader spectrum of fungi.

    Ribavirin: An antiviral drug that also contains a triazole ring.

    Letrozole: An anticancer agent used in the treatment of breast cancer.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other triazole derivatives.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

N-(3,5-dimethyl-1,2,4-triazol-4-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-4-7(12)10-11-5(2)8-9-6(11)3/h4H2,1-3H3,(H,10,12)

InChI Key

JCZGMYLPCLSUJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NN1C(=NN=C1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.